REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][C:6](C)(C)[CH2:5][C:4]=2[N:3]=1.[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)#[CH:16]>C(N(CC)CC)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:17]1([C:15]#[C:16][C:2]2[CH:11]=[CH:10][C:9]3[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=3[N:3]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |^1:33,35,54,73|
|
Name
|
|
Quantity
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0.2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=2CC(CC(C2C=C1)=O)(C)C
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Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
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C(#C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=NC=2CCCC(C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.04 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |